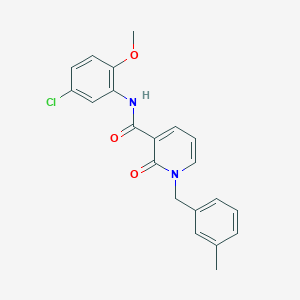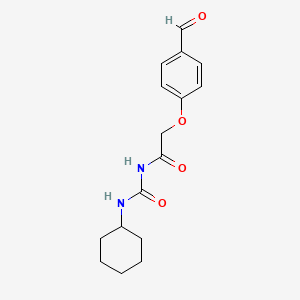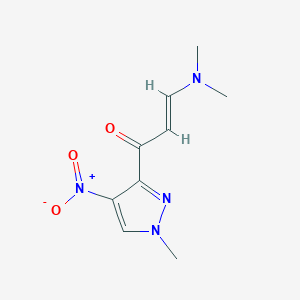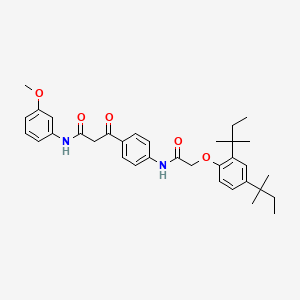![molecular formula C18H15ClN2OS B2396235 {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether CAS No. 338960-71-7](/img/structure/B2396235.png)
{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether” is a chemical compound with the molecular formula C18H15ClN2OS . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 342.84 . The InChI code is 1S/C18H15ClN2OS .Aplicaciones Científicas De Investigación
{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether has been used in various scientific research studies due to its wide range of applications. It has been used in the synthesis of various compounds, such as antibiotics, antifungals, antivirals, and anti-cancer agents. It has also been used in the synthesis of peptide-based drugs and in the study of the structure-activity relationships of drugs. This compound has been used in the study of enzyme inhibition and enzyme-substrate interactions. It has also been used in the study of the mechanism of action of drugs, as well as in the design and synthesis of new drugs.
Mecanismo De Acción
{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether has been found to act as an inhibitor of various enzymes. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of proteases, which are involved in the breakdown of proteins. This compound has been found to interact with the active site of enzymes, thus inhibiting their activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, which is thought to be due to its inhibition of cyclooxygenase enzymes. It has also been found to have a neuroprotective effect, which is thought to be due to its inhibition of NMDA receptors. This compound has been found to have an anticonvulsant effect, which is thought to be due to its inhibition of voltage-gated sodium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether in laboratory experiments has a number of advantages. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. It is a relatively expensive compound and it is not soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
The use of {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether in scientific research has a number of potential future directions. It could be used to develop new drugs and other compounds, as well as to study the mechanisms of action of existing drugs. It could also be used to study the structure-activity relationships of drugs, as well as to study the effects of drugs on biochemical and physiological processes. It could also be used to develop new methods of synthesis and to study the mechanisms of enzyme inhibition. Finally, it could be used to develop new methods of drug delivery and to study the effects of drugs on the body.
Métodos De Síntesis
{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether is synthesized through a reaction between 4-chlorophenylsulfanylmethyl chloride and 2-phenyl-4-pyrimidinol in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is carried out in a polar solvent, such as dimethylformamide (DMF), dimethylsulfoxide (DMSO) or dimethylacetamide (DMAc). The reaction is usually complete in 30 minutes. The product is then isolated by filtration and washed with a suitable solvent.
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-(methoxymethyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-22-12-15-11-17(23-16-9-7-14(19)8-10-16)21-18(20-15)13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIQHRNOJXUJIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2396153.png)
![3-[(3,4-dimethoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2396154.png)

![2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2396160.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2396161.png)


![6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B2396165.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2396169.png)
![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)


![Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B2396173.png)